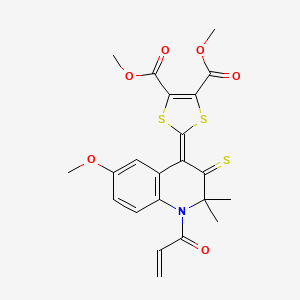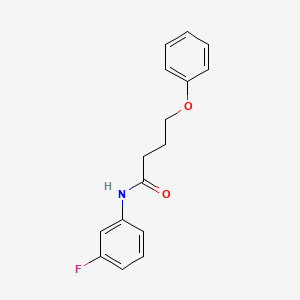![molecular formula C17H21ClN4O2 B5148451 5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as TAK-915 and is being studied for its ability to modulate the activity of GABA-A receptors in the brain.
Mecanismo De Acción
TAK-915 is a positive allosteric modulator of GABA-A receptors, which means that it enhances the activity of these receptors. GABA-A receptors are ion channels that are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, TAK-915 is believed to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has a number of biochemical and physiological effects in the brain. It has been shown to increase the binding of GABA to GABA-A receptors, increase the opening of chloride ion channels, and enhance the inhibitory effects of GABA on neuronal activity. These effects are believed to contribute to the anxiolytic and sedative effects of TAK-915.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-915 is its high selectivity for GABA-A receptors. This means that it has minimal effects on other neurotransmitter systems, which reduces the risk of side effects. However, one of the limitations of TAK-915 is its relatively short half-life, which makes it difficult to administer in a clinical setting.
Direcciones Futuras
There are several future directions for the research on TAK-915. One area of interest is the potential use of TAK-915 in the treatment of insomnia. It is believed that TAK-915 may be able to promote sleep by reducing anxiety and promoting relaxation. Another area of interest is the potential use of TAK-915 in the treatment of addiction. It is believed that TAK-915 may be able to reduce drug cravings and withdrawal symptoms by modulating the activity of GABA-A receptors in the brain.
Conclusion:
TAK-915 is a promising compound that has the potential to be used in the treatment of various neurological and psychiatric disorders. Its ability to modulate the activity of GABA-A receptors in the brain makes it a promising candidate for the treatment of anxiety, depression, and insomnia. While there are still limitations to its use, further research into the potential therapeutic applications of TAK-915 is warranted.
Métodos De Síntesis
The synthesis of TAK-915 is a complex process that involves multiple steps. The first step involves the reaction of 3-chloro-4-methoxybenzylamine with 2-methyl-3(2H)-pyridazinone to form an intermediate compound. This intermediate is then reacted with piperazine to yield the final product, TAK-915.
Aplicaciones Científicas De Investigación
TAK-915 is being studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and insomnia. It is believed that TAK-915 works by modulating the activity of GABA-A receptors in the brain, which are known to play a key role in regulating anxiety and other emotional states.
Propiedades
IUPAC Name |
5-[4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-20-17(23)10-14(11-19-20)22-7-5-21(6-8-22)12-13-3-4-16(24-2)15(18)9-13/h3-4,9-11H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRJHJUMGVIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)
methanone hydrochloride](/img/structure/B5148405.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)
![5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5148444.png)

